
2-(3-Methyl-1H-pyrrol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-メチル-1H-ピロール-1-イル)酢酸は、ピロール誘導体のクラスに属する有機化合物です。ピロールは、窒素原子を1つ含む5員環芳香族複素環です。
2. 製法
合成経路と反応条件
2-(3-メチル-1H-ピロール-1-イル)酢酸の合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、水酸化ナトリウムなどの塩基の存在下で、3-メチルピロールをクロロ酢酸と縮合させることです。この反応は通常、還流条件下で行われ、生成物は酸性化と抽出によって単離されます。
工業生産方法
工業規模では、2-(3-メチル-1H-ピロール-1-イル)酢酸の製造には、より効率的でスケーラブルな方法が用いられる場合があります。これには、連続フロー合成や、収率を向上させ、反応時間を短縮するための触媒プロセスが含まれる場合があります。工業生産方法の詳細については、多くの場合、企業秘密であり、製造業者によって異なる場合があります。
3. 化学反応解析
反応の種類
2-(3-メチル-1H-ピロール-1-イル)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。
還元: 還元反応により、この化合物はアルコールまたはアミンに変換できます。
置換: ピロール環は、ハロゲン化またはニトロ化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 臭素や硝酸などの求電子試薬を置換反応に用いることができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
4. 科学研究への応用
2-(3-メチル-1H-ピロール-1-イル)酢酸は、科学研究でいくつかの応用があります。
化学: これは、より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用と代謝経路の研究に使用できます。
産業: この化合物は、特定の特性を持つ特殊化学薬品や材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-methylpyrrole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(3-Methyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(3-Methyl-1H-pyrrol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
2-(3-メチル-1H-ピロール-1-イル)酢酸の作用機序は、さまざまな分子標的との相互作用を含みます。ピロール環は水素結合やπ-π相互作用に参加することができ、酵素や受容体への結合に影響を与える可能性があります。関与する特定の経路は、医薬品化学や生化学研究など、使用のコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- 2-(2,5-ジメチル-1H-ピロール-1-イル)酢酸
- 2-(2,5-ジオキソ-2,5-ジヒドロ-1H-ピロール-1-イル)酢酸
- 3-(2,5-ジメチル-1H-ピロール-1-イル)アクリル酸
独自性
2-(3-メチル-1H-ピロール-1-イル)酢酸は、ピロール環上の3-メチル基の存在によりユニークです。これは、化学反応性と生物活性に影響を与える可能性があります。この構造的特徴は、他のピロール誘導体と比較して、分子標的との異なる相互作用につながる可能性があります。
類似化合物との比較
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)acrylic acid
Uniqueness
2-(3-Methyl-1H-pyrrol-1-yl)acetic acid is unique due to the presence of the 3-methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other pyrrole derivatives.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
2-(3-methylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2/c1-6-2-3-8(4-6)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) |
InChIキー |
RQYARQQPHQGORN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


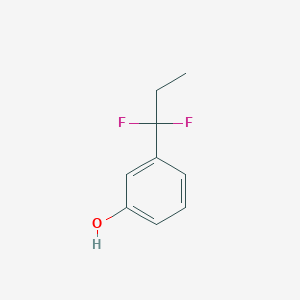
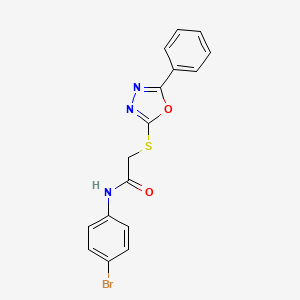
![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
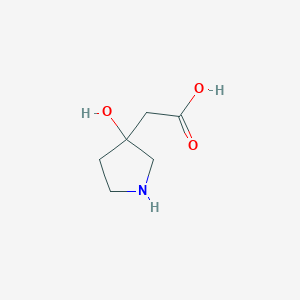
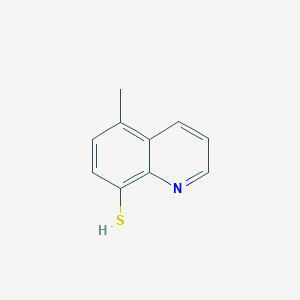
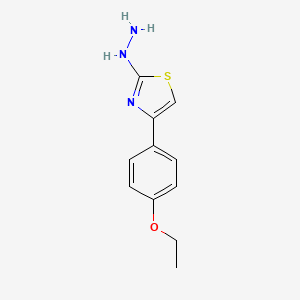

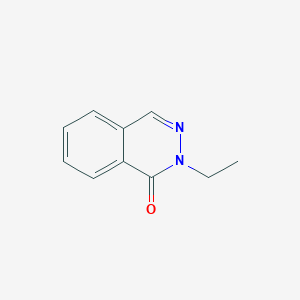
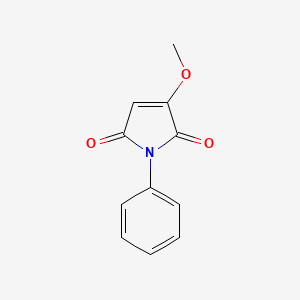


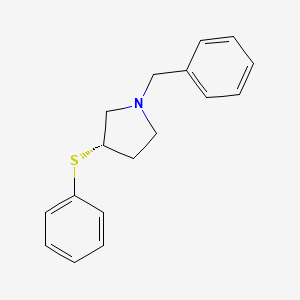
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)

